molecular formula C17H25NO2 B5873999 N-cyclooctyl-2-(2-methylphenoxy)acetamide

N-cyclooctyl-2-(2-methylphenoxy)acetamide

Cat. No. B5873999
M. Wt: 275.4 g/mol
InChI Key: DWVLFOTVBQJILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-2-(2-methylphenoxy)acetamide, also known as KPP-50, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their ability to modulate the endocannabinoid system.

Mechanism of Action

N-cyclooctyl-2-(2-methylphenoxy)acetamide acts as an inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, N-cyclooctyl-2-(2-methylphenoxy)acetamide increases the levels of endocannabinoids in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
The increased levels of endocannabinoids resulting from FAAH inhibition by N-cyclooctyl-2-(2-methylphenoxy)acetamide can have various physiological effects. These include analgesia, anti-inflammatory effects, and modulation of anxiety and depression-like behaviors. Additionally, N-cyclooctyl-2-(2-methylphenoxy)acetamide has been shown to reduce drug-seeking behavior in animal models, indicating its potential as a treatment for drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclooctyl-2-(2-methylphenoxy)acetamide is its specificity for FAAH inhibition, which allows for targeted modulation of the endocannabinoid system. However, one limitation is its relatively low potency compared to other FAAH inhibitors, which may require higher doses for therapeutic effects.

Future Directions

There are several future directions for research on N-cyclooctyl-2-(2-methylphenoxy)acetamide. One area of interest is its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to fully understand its mechanism of action and its potential therapeutic applications in various disease states. Finally, the development of more potent and selective FAAH inhibitors may enhance the therapeutic potential of this class of compounds.

Synthesis Methods

The synthesis of N-cyclooctyl-2-(2-methylphenoxy)acetamide involves the reaction of cyclooctylamine with 2-(2-methylphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

N-cyclooctyl-2-(2-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. It has also been investigated for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-cyclooctyl-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-14-9-7-8-12-16(14)20-13-17(19)18-15-10-5-3-2-4-6-11-15/h7-9,12,15H,2-6,10-11,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVLFOTVBQJILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727346
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.